Mn²⁺-Dependent Polymerization by PNPase: 6.5-Fold Yield Enhancement Over Mg²⁺ Conditions for CmDP
Polymerization of 2'-O-methylcytidine 5'-diphosphate (CmDP) by Escherichia coli PNPase in the presence of Mn²⁺ proceeds with a 65% yield after 72 hours, compared to a yield not exceeding 10% in the presence of Mg²⁺ [1]. This 6.5-fold differential represents a qualitative shift from essentially no polymerization (≤10%) to productive polymerization (65%) dependent solely on the divalent cation identity. In contrast, unmodified CDP is efficiently polymerized by PNPase under standard Mg²⁺ conditions without requiring Mn²⁺ supplementation [2].
| Evidence Dimension | PNPase-catalyzed polymerization yield |
|---|---|
| Target Compound Data | 65% yield after 72 h (with Mn²⁺) |
| Comparator Or Baseline | ≤10% yield after 72 h (same compound, with Mg²⁺); unmodified CDP polymerizes efficiently with Mg²⁺ alone |
| Quantified Difference | ≥6.5-fold higher polymerization yield with Mn²⁺ vs. Mg²⁺ for CmDP; CmDP shows fundamentally different metal-dependence compared to unmodified CDP |
| Conditions | Escherichia coli polynucleotide phosphorylase (PNPase, EC 2.7.7.8), 72 h incubation, comparison of Mn²⁺ vs. Mg²⁺ as divalent cation cofactor |
Why This Matters
This data enables researchers to rationally select Mn²⁺-containing buffer systems when using this compound as a PNPase substrate, without which polymerization fails; procurement decisions should account for the specialized buffer requirements that unmodified CDP does not demand.
- [1] Siedlecki JA, et al. Role of Mn²⁺ in the reaction of polynucleotide phosphorylase with 2'-O-methylated substrates. Acta Biochim Pol. 1975;22(2):153-163. PMID: 1154944. View Source
- [2] Simuth J, Strehlke P, Niedballa U, Vorbrüggen H, Scheit KH. 2'-O-methylcytidine 5'-diphosphate as substrate for polynucleotide phosphorylase from Escherichia coli. Biochim Biophys Acta. 1971;228(3):654-663. DOI: 10.1016/0005-2787(71)90729-5. View Source
